molecular formula C24H25NO B2604524 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide CAS No. 329779-04-6

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide

Cat. No.: B2604524
CAS No.: 329779-04-6
M. Wt: 343.47
InChI Key: DPLXRRNPJDDDRV-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an acrylamide group attached to a 4-isobutylphenyl and a 1-naphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide typically involves the following steps:

    Preparation of 4-isobutylphenylamine: This can be achieved through the reduction of 4-isobutylphenyl nitro compound using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.

    Preparation of 1-naphthylmethylamine: This can be synthesized by the reduction of 1-naphthylmethyl nitro compound using similar reduction conditions.

    Formation of the acrylamide: The final step involves the reaction of 4-isobutylphenylamine and 1-naphthylmethylamine with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and naphthyl groups.

    Reduction: Reduced forms of the acrylamide group.

    Substitution: Substituted acrylamide derivatives.

Scientific Research Applications

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-isobutylphenyl)acrylamide
  • N-(1-naphthylmethyl)acrylamide
  • 3-(4-methylphenyl)-N-(1-naphthylmethyl)acrylamide

Uniqueness

3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide is unique due to the presence of both the 4-isobutylphenyl and 1-naphthylmethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-N-(naphthalen-1-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-18(2)16-20-12-10-19(11-13-20)14-15-24(26)25-17-22-8-5-7-21-6-3-4-9-23(21)22/h3-15,18H,16-17H2,1-2H3,(H,25,26)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLXRRNPJDDDRV-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.